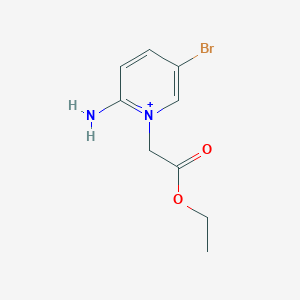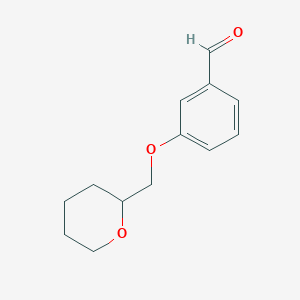
3-((tetrahydro-2H-pyran-2-yl)methoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((tetrahydro-2H-pyran-2-yl)methoxy)benzaldehyde: is an organic compound that belongs to the class of benzaldehydes It features a benzene ring substituted with an oxan-2-ylmethoxy group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((tetrahydro-2H-pyran-2-yl)methoxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of benzaldehyde with oxirane derivatives under specific conditions. For instance, the condensation reaction of chloromethylbenzyl ether with chloro-substituted benzaldehydes in the presence of sodium hydroxide under interphase catalysis conditions can lead to the formation of oxirane-containing compounds.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-((tetrahydro-2H-pyran-2-yl)methoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or Oxone®.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, Oxone®
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated, nitrated, or sulfonated benzaldehyde derivatives
Scientific Research Applications
3-((tetrahydro-2H-pyran-2-yl)methoxy)benzaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 3-((tetrahydro-2H-pyran-2-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The oxirane ring in the compound is highly reactive due to ring strain, making it susceptible to ring-opening reactions initiated by nucleophiles. This reactivity allows the compound to participate in various chemical transformations, leading to the formation of different products depending on the reaction conditions and the nucleophiles involved.
Comparison with Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde with a benzene ring and an aldehyde group.
3-Methoxybenzaldehyde: Similar to 3-((tetrahydro-2H-pyran-2-yl)methoxy)benzaldehyde but with a methoxy group instead of an oxan-2-ylmethoxy group.
3-(Oxiran-2-ylmethoxy)benzaldehyde: Contains an oxirane ring instead of an oxan-2-ylmethoxy group.
Uniqueness: this compound is unique due to the presence of the oxan-2-ylmethoxy group, which imparts distinct chemical reactivity and potential applications compared to other benzaldehyde derivatives. The oxan-2-ylmethoxy group enhances the compound’s ability to undergo specific chemical reactions, making it valuable in organic synthesis and industrial applications.
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
3-(oxan-2-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C13H16O3/c14-9-11-4-3-6-12(8-11)16-10-13-5-1-2-7-15-13/h3-4,6,8-9,13H,1-2,5,7,10H2 |
InChI Key |
GMBMVNQXJIWSSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)COC2=CC=CC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,7-Dimethoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxylic acid](/img/structure/B8341596.png)
![(2,6-Dimethoxy-phenyl)-(hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-methanone](/img/structure/B8341613.png)
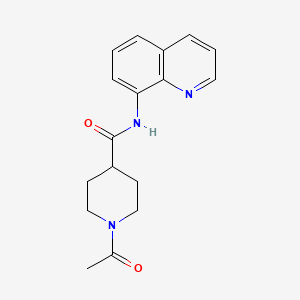
![4-Bromo-N-[(1S)-1-cyclohexyl-2-hydroxyethyl]benzenesulfonamide](/img/structure/B8341632.png)
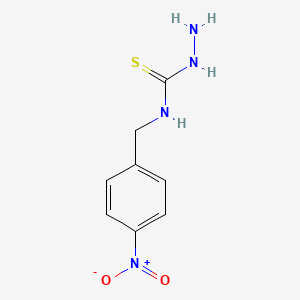
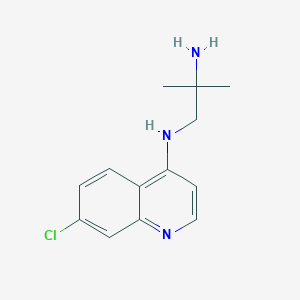
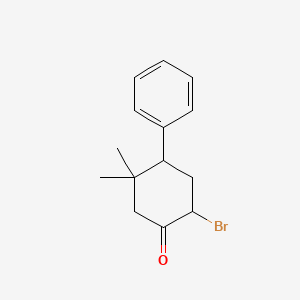
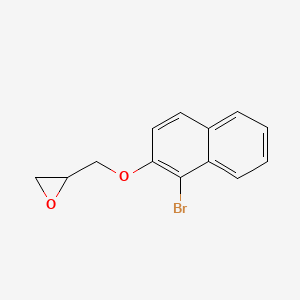
![4-(bromomethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B8341688.png)
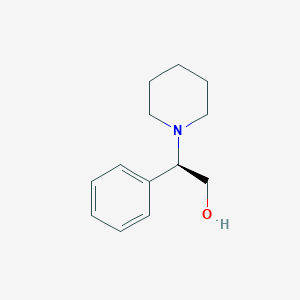
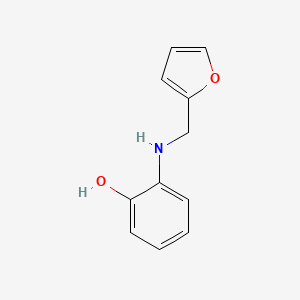
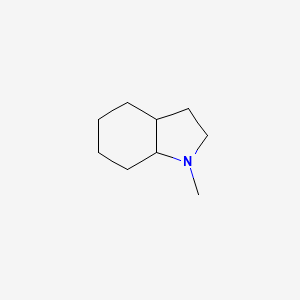
![4-[(2-Oxo-3-bornylidene)methyl]-phenyl trimethylammonium methyl sulfate](/img/structure/B8341719.png)
